BenchChemオンラインストアへようこそ!

2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

Medicinal chemistry Scaffold differentiation Patent landscape analysis

This compound is defined by its unique meta-CF₃ substitution on the N1-benzyl group and a C2-ethylsulfonyl group, a pharmacophore geometry not replicated by common para-substituted analogs. It serves as a distinct topological probe for PHD2 screening and a reference scaffold for angiotensin II receptor modulation, offering a structurally divergent tool for SAR studies. Procure this specific isomer to eliminate the confounding data risks associated with generic analog interchange.

Molecular Formula C17H15F3N2O2S
Molecular Weight 368.37
CAS No. 886924-95-4
Cat. No. B2925437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole
CAS886924-95-4
Molecular FormulaC17H15F3N2O2S
Molecular Weight368.37
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H15F3N2O2S/c1-2-25(23,24)16-21-14-8-3-4-9-15(14)22(16)11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3
InChIKeyWXWAXCWULJDRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole (CAS 886924-95-4): Structural and Pharmacophore Overview for Research Procurement


2-(Ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole (CAS 886924-95-4; molecular formula C₁₇H₁₅F₃N₂O₂S; MW 368.4 g/mol) is a fully substituted benzimidazole scaffold bearing a C2-ethylsulfonyl electron-withdrawing group and an N1-(3-trifluoromethyl)benzyl lipophilic appendage [1]. The compound belongs to the sulfonylbenzyl-substituted benzimidazole class first disclosed in European Patent EP 0643060 and related filings as antihypertensive and anti-atherosclerotic agents [2]. Its computed physicochemical profile includes XLogP3-AA = 3.9, zero hydrogen bond donors, six hydrogen bond acceptors, and four rotatable bonds, positioning it within drug-like chemical space by Lipinski and Veber criteria [1]. The meta-CF₃ substitution pattern on the benzyl ring distinguishes it from para-substituted analogs commonly explored in RORγ modulator and TRPV1 inhibitor patent landscapes, potentially altering target engagement geometry and metabolic stability [3].

Why In-Class Substitution of 2-(Ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole (CAS 886924-95-4) Carries Scientific Risk


Benzimidazole-sulfonyl derivatives display activity profiles that are exquisitely sensitive to substitution pattern, as demonstrated by the broad range of reported biological activities—spanning antibacterial, antifungal, anti-inflammatory, antiproliferative, carbonic anhydrase inhibition, and α-amylase inhibition—depending on the specific appendages attached [1]. Within the sulfonylbenzyl-benzimidazole patent family (EP 0643060), antihypertensive potency was shown to vary with both the sulfonyl alkyl chain length and the position of substituents on the benzyl ring [2]. The target compound's unique combination of a C2-ethylsulfonyl group paired with an N1-(3-trifluoromethyl)benzyl substitution creates a pharmacophore geometry that is not replicated by any commercially available analog with published comparative data. Close analogs from BindingDB, such as N-(4-(ethylsulfonyl)benzyl)-1-methyl-2-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide, shift the sulfonyl from C2 to a benzylamide position and add a C5-carboxamide, resulting in a distinct RORγ binding profile (Ki = 550 nM) that cannot be assumed transferable [3]. Generic interchange without empirical verification would confound SAR interpretation and waste procurement resources.

Quantitative Differentiation Evidence for 2-(Ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole (CAS 886924-95-4) Versus Structurally Proximal Analogs


Structural Topology Differentiation: C2-Ethylsulfonyl + N1-(3-CF₃-Benzyl) Versus Common Benzimidazole Scaffolds in RORγ and PHD2 Patent Space

The target compound places the ethylsulfonyl group at the C2 position of the benzimidazole core, while the N1 position bears a 3-(trifluoromethyl)benzyl group. This topology is structurally orthogonal to the two dominant benzimidazole-sulfonyl sub-classes with published quantitative data: (a) RORγ modulators exemplified by BE-34, which carry the ethylsulfonyl on a benzylamide side chain at C5 with a C2-(4-trifluoromethyl)benzyl group, and (b) PHD2 inhibitors such as 1-(5-ethylsulfonyl-6-trifluoromethyl-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (BindingDB BDBM475542; IC₅₀ = 25.1 nM), where the ethylsulfonyl and trifluoromethyl groups are both attached directly to the benzo ring rather than at C2/N1 [1][2]. These topological differences alter the three-dimensional electrostatic surface, hydrogen-bonding capacity, and rotational freedom of the pharmacophore. No direct head-to-head assay data exist comparing these three topological classes against the same target panel.

Medicinal chemistry Scaffold differentiation Patent landscape analysis

Physicochemical Differentiation: Computed LogP and Hydrogen-Bond Profile Versus Meta/Para CF₃ Positional Isomers

The meta-CF₃ substitution on the N1-benzyl ring of the target compound (XLogP3-AA = 3.9; zero HBD) is predicted to yield different lipophilicity, metabolic stability, and target-binding geometry compared to a hypothetical para-CF₃ positional isomer. Although no direct experimental comparison between the 3-CF₃ and 4-CF₃ isomers of this specific scaffold has been published, SAR data from the broader benzimidazole-sulfonyl literature consistently show that CF₃ positional isomerism alters both potency and selectivity [1]. Computationally, the meta-substitution pattern reduces the molecule's dipole moment along the benzyl axis compared to para substitution, potentially affecting π-stacking interactions in hydrophobic binding pockets. The compound's zero HBD count contrasts with many benzimidazole-based inhibitors that retain a free N-H, which may confer advantages in membrane permeability and CNS penetration potential [2].

Physicochemical profiling Isomer differentiation Drug-likeness

Patent Family Cardiovascular Indication: EP 0643060 Sulfonylbenzyl-Benzimidazoles as Antihypertensive and Anti-Atherosclerotic Agents

The compound falls within the generic scope of EP 0643060 (Bayer AG), which claims sulfonylbenzyl-substituted benzimidazoles of general formula (I) for use as antihypertensive and anti-atherosclerotic agents [1]. This patent family represents the primary documented therapeutic application space for this structural class. While the patent does not provide individual compound IC₅₀ values for specific enumerated examples, the class-level disclosure establishes a cardiovascular pharmacology context that differentiates this scaffold from other benzimidazole-sulfonyl compounds developed for oncology (Bcl-2 inhibitors [2]), immunology (RORγ modulators), or pain (TRPV1 antagonists). Comparator note: the alkylsulfonyl 1H-benzo[d]imidazole series reported by Abbade et al. (2024) demonstrated anticancer Bcl-2 inhibitory activity with compound 27 showing a vina docking score of –9.6 kcal/mol versus vincristine –6.7 kcal/mol, but these compounds lack the N1-benzyl substitution present in the target compound and operate in a different therapeutic domain [2].

Cardiovascular pharmacology Antihypertensive Patent evidence

PHD2 Inhibition Potential Inferred from Closest BindingDB Analog: 25.1 nM IC₅₀ Benchmark

The closest structurally characterized analog with quantitative enzymatic data in BindingDB is 1-(5-ethylsulfonyl-6-trifluoromethyl-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic acid (BDBM475542), which demonstrated IC₅₀ = 25.1 nM against the PHD2 (EGLN1) 181–417 polypeptide in a pre-incubation enzymatic assay [1]. This analog differs topologically from the target compound in that both the ethylsulfonyl and CF₃ groups are benzo-fused (at C5 and C6) rather than on the C2 and N1-benzyl positions, and the C2 bears a pyrazole-carboxylic acid instead of an ethylsulfonyl. Despite these structural differences, the sub-100 nM potency of a related benzimidazole-sulfonyl-CF₃ scaffold against PHD2 suggests that the target compound's pharmacophoric elements (sulfonyl + CF₃ + benzimidazole core) may engage similar hypoxia-pathway targets. No direct PHD2 activity data are available for the target compound itself.

Prolyl hydroxylase inhibition BindingDB Enzymatic assay

Research and Industrial Application Scenarios for 2-(Ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole (CAS 886924-95-4) Based on Evidence-Linked Differentiation


Cardiovascular Drug Discovery: Antihypertensive and Anti-Atherosclerotic Lead Exploration

The compound's inclusion within the EP 0643060 patent family (Bayer AG) as a sulfonylbenzyl-substituted benzimidazole establishes its primary documented therapeutic context as an antihypertensive and anti-atherosclerotic agent class [1]. Research groups pursuing angiotensin II receptor modulation or related cardiovascular targets may employ this compound as a reference scaffold with a unique meta-CF₃ substitution on the N1-benzyl group, which differentiates it from more common para-substituted analogs in the cardiovascular benzimidazole literature. Its zero HBD count and moderate lipophilicity (XLogP3 = 3.9) suggest potential for oral bioavailability, supporting in vivo pharmacological evaluation in rodent hypertension models [2].

Hypoxia-Pathway Probe Development: Novel PHD2 Inhibitor Topology Screening

Based on the 25.1 nM PHD2 IC₅₀ of the closest BindingDB analog (BDBM475542), the target compound represents a distinct topological probe for hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzyme screening [3]. Unlike the Janssen PHD2 series that carries benzo-fused ethylsulfonyl and CF₃ groups, this compound places the sulfonyl at C2 and the CF₃ on the N1-benzyl, offering researchers a structurally divergent scaffold to explore PHD2 active-site geometry, selectivity against the PHD1/PHD3 isoforms, and HIF-1α stabilization in cellular models. Procurement is warranted for exploratory enzymatic and cellular HIF reporter assays.

SAR Library Expansion: C2-Sulfonyl Benzimidazole Core Diversification

The C2-ethylsulfonyl substitution pattern is underrepresented in published benzimidazole SAR literature compared to C2-aryl, C2-alkyl, or C2-amino derivatives. This compound, with its C2-ethylsulfonyl and N1-(3-CF₃-benzyl) combination, provides a valuable monomer for systematic SAR studies exploring the effect of C2-sulfonyl electronics on benzimidazole-target interactions [4]. The benzimidazole-sulfonyl scaffold has demonstrated broad biological activity—antibacterial, antifungal, anti-inflammatory, antiproliferative, and carbonic anhydrase inhibition—making this compound a versatile entry point for screening against diverse target panels [4].

Positional Isomer Reference Standard for Analytical Method Development

The compound's well-defined structure with a meta-CF₃ substitution pattern (confirmed by PubChem structure and InChIKey WXWAXCWULJDRRY-UHFFFAOYSA-N [2]) makes it suitable as a reference standard for developing HPLC-MS methods to distinguish meta- versus para-CF₃ positional isomers in benzimidazole-sulfonyl compound libraries. Its computed properties (MW 368.4, XLogP3 3.9, zero HBD) provide predictable chromatographic behavior, and the absence of stereocenters simplifies quantification. Quality control laboratories supporting medicinal chemistry programs can employ this compound for method validation and isomer identification protocols.

Quote Request

Request a Quote for 2-(ethylsulfonyl)-1-(3-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.